molecular formula C21H18N2O2S B2923942 (E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-92-6

(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2923942
CAS No.: 477499-92-6
M. Wt: 362.45
InChI Key: JPRJZZMWHIKAAD-QURGRASLSA-N
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Description

(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a benzamide derivative featuring a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and an ethoxybenzamide moiety at the 4-position. This compound is synthesized via amide coupling reactions, likely involving carbodiimide-based reagents, as seen in analogous benzamide derivatives .

Properties

IUPAC Name

4-ethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-16-11-8-15(9-12-16)20(24)22-21-23(2)19-17-7-5-4-6-14(17)10-13-18(19)26-21/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRJZZMWHIKAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a member of the thiazole-containing benzamide derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19N3O2S
  • Molecular Weight : 337.3930 g/mol

Structural Characteristics

The compound features:

  • An ethoxy group at the para position of the benzamide moiety.
  • A naphtho[1,2-d]thiazole ring system that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole-based compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiazole derivatives showed potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM
      This indicates a relatively low concentration is required for effective inhibition of cancer cell growth.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property could be beneficial in treating conditions like hyperpigmentation.

The inhibition of tyrosinase is believed to occur through competitive binding at the active site of the enzyme, preventing substrate conversion and melanin production.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialDisk diffusion assayEffective against E. coli
AnticancerMTT assayIC50 = 15 µM (MCF-7)
Enzyme InhibitionEnzyme kineticsIC50 = 25 µM (tyrosinase)

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₁₉N₂O₂S ~380 Ethoxy, methyl, naphthothiazole
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 Dichloro, thiazol-2-yl
1-Ethyl-naphtho[1,2-d]thiazolium perchlorate C₄₇H₄₀N₃S₂·ClO₄ 810.42 Ethyl, perchlorate

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